4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine
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Overview
Description
4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydro-oxazine ring substituted with nitrophenyl and sulfanyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrothiophenol with appropriate oxazine precursors under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted oxazines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine involves its interaction with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the sulfanyl groups can form strong bonds with metal ions or other electrophilic centers. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis[(4-ethoxybenzyl)sulfanyl]-5-nitropyrimidine
- Bis(4-nitrophenyl)squaramide
- Thiazole derivatives
Uniqueness
4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine is unique due to its combination of nitrophenyl and sulfanyl groups attached to a dihydro-oxazine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
89876-78-8 |
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Molecular Formula |
C16H13N3O5S2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4,6-bis[(2-nitrophenyl)sulfanyl]-2,3-dihydro-1,4-oxazine |
InChI |
InChI=1S/C16H13N3O5S2/c20-18(21)12-5-1-3-7-14(12)25-16-11-17(9-10-24-16)26-15-8-4-2-6-13(15)19(22)23/h1-8,11H,9-10H2 |
InChI Key |
KWRMXOIJQILATN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=CN1SC2=CC=CC=C2[N+](=O)[O-])SC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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